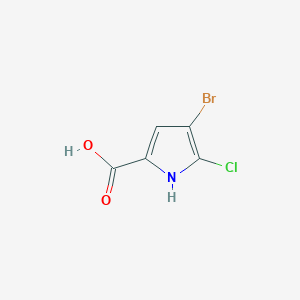![molecular formula C15H15BrN4O B2500489 N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide CAS No. 1285680-57-0](/img/structure/B2500489.png)
N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to a phenyl group (a six-membered aromatic ring) and a cyclopropyl group (a three-membered ring of carbon atoms). The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
As a phenylpyrazole, this compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The pyrazole ring might also participate in various reactions, especially at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of phenylpyrazoles might include moderate to high lipophilicity and good stability .Scientific Research Applications
Corrosion Protection
The compound and its analogs have been investigated for their effectiveness in protecting metals against corrosion. For instance, carbohydrazide-pyrazole compounds were studied for their corrosion protection behavior on mild steel in acidic conditions. These inhibitors demonstrated significant efficiency, suggesting potential industrial applications in corrosion prevention (Paul, Yadav, & Obot, 2020).
Antibacterial Activity
Various analogs of the compound have demonstrated potent antibacterial activity. Specifically, derivatives of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide were synthesized and showed strong inhibition against Staphylococcus aureus and Bacillus subtilis DNA gyrase, indicating their potential as DNA gyrase inhibitors and antibacterial agents (Sun et al., 2013).
Antiviral Properties
Compounds related to N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide have shown promising antiviral activities. For example, certain synthesized compounds were tested for anti-human immunodeficiency virus type 1 (anti-HIV-1) and exhibited significant activities with low cytotoxicity, suggesting their potential in antiviral therapies (Aslam et al., 2014).
Antimicrobial and Antioxidant Activities
The synthesized analogs of the compound have been evaluated for antimicrobial and antioxidant properties. Some derivatives showed potent antimicrobial activity against various bacterial and fungal strains, as well as the ability to capture free radicals, indicating their potential as antimicrobial and antioxidant agents (Bonacorso et al., 2012).
Anticancer Potential
Derivatives of the compound have demonstrated anticancer activity. For instance, certain hydrazone derivatives induced apoptosis in lung cancer cells, indicating their potential as anticancer agents (Zheng et al., 2009).
Safety and Hazards
properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c1-9(10-4-6-12(16)7-5-10)17-20-15(21)14-8-13(18-19-14)11-2-3-11/h4-8,11H,2-3H2,1H3,(H,18,19)(H,20,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRARASNMJRPMNV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)
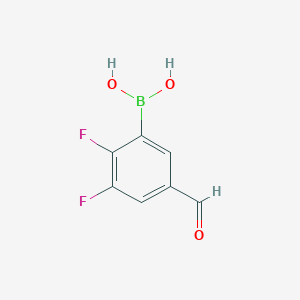
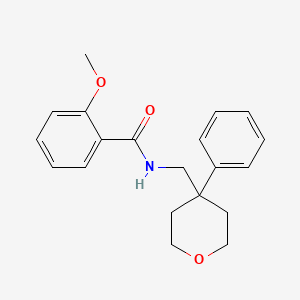

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2500415.png)

![butyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2500418.png)

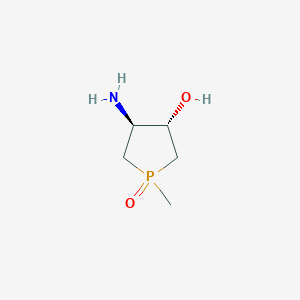
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2500424.png)
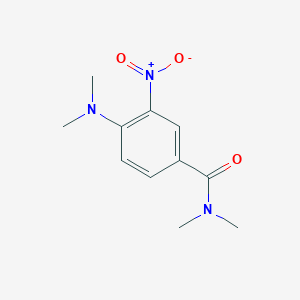
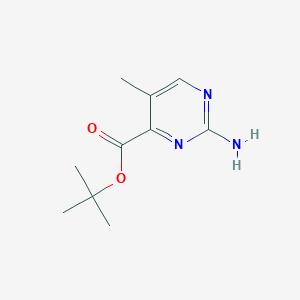
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2500428.png)
